molecular formula C11H24O B13845690 6-Ethylnonan-1-ol

6-Ethylnonan-1-ol

Cat. No.: B13845690
M. Wt: 172.31 g/mol
InChI Key: CAKKNBKECOYQNP-UHFFFAOYSA-N
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Description

6-Ethylnonan-1-ol (hypothetical structure: CH3(CH2)3CH(C2H5)CH2CH2CH2OH) is a branched primary alcohol with a nine-carbon chain and an ethyl substituent at the sixth carbon.

Properties

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

6-ethylnonan-1-ol

InChI

InChI=1S/C11H24O/c1-3-8-11(4-2)9-6-5-7-10-12/h11-12H,3-10H2,1-2H3

InChI Key

CAKKNBKECOYQNP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)CCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylnonan-1-ol typically involves the reduction of the corresponding aldehyde or ketone. One common method is the hydrogenation of 6-ethylnonanal using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-octene followed by hydrogenation. The hydroformylation process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form 6-ethylnonanal. This intermediate is then hydrogenated to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylnonan-1-ol undergoes various chemical reactions typical of primary alcohols. These include:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde (6-ethylnonanal) or carboxylic acid (6-ethylnonanoic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: 6-ethylnonanal, 6-ethylnonanoic acid.

    Reduction: Nonane.

    Substitution: 6-ethylnonyl chloride.

Scientific Research Applications

6-Ethylnonan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: this compound is used in the manufacture of fragrances, flavors, and surfactants due to its pleasant odor and surface-active properties.

Mechanism of Action

The mechanism of action of 6-Ethylnonan-1-ol is primarily related to its interaction with biological membranes. As a fatty alcohol, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport . Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its interactions with other molecules and proteins .

Comparison with Similar Compounds

6-Methylheptan-1-ol (C8H18O)

  • Structure : A seven-carbon chain with a methyl branch at the sixth position .
  • Molecular Weight : 130.23 g/mol (calculated from C8H18O).
  • Key Features: Shorter chain length and smaller substituent (methyl vs. ethyl) compared to 6-Ethylnonan-1-ol. Reduced steric hindrance may lower boiling points relative to longer-chain analogs.

6-Methyloctan-1-ol (C9H20O)

  • Structure : An eight-carbon chain with a methyl branch at the sixth position .
  • Molecular Weight : 144.25 g/mol (calculated from C9H20O).
  • Key Features : Increased chain length compared to 6-Methylheptan-1-ol, likely resulting in higher boiling points and viscosity.

(E)-6-Nonen-1-ol (C9H18O)

  • Structure : A nine-carbon chain with a double bond at the sixth position (E-configuration) .
  • Molecular Weight : 142.24 g/mol.
  • Key Features : Unsaturation introduces a double bond, reducing density (0.845 g/cm³) and boiling point (80°C at 0.2 Torr) compared to saturated analogs.

(Z)-6-Nonen-1-ol (C9H18O)

  • Structure : A nine-carbon chain with a cis-configured double bond at the sixth position .
  • Molecular Weight : 142.24 g/mol.

Physicochemical Properties

Table 1: Comparative Data for Analogous Alcohols

Compound Chain Length Substituent/Feature Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
6-Methylheptan-1-ol 7-C Methyl 130.23 N/A N/A
6-Methyloctan-1-ol 8-C Methyl 144.25 N/A N/A
(E)-6-Nonen-1-ol 9-C Double bond (E) 142.24 0.845 80 (0.2 Torr)
(Z)-6-Nonen-1-ol 9-C Double bond (Z) 142.24 N/A N/A

Inferences for this compound:

  • Molecular Weight : Expected to exceed 144 g/mol (C11H24O: 172.31 g/mol), higher than methyl-substituted analogs due to the ethyl group.
  • Density : Likely >0.84 g/cm³ (saturated alcohols generally denser than unsaturated counterparts).
  • Boiling Point: Higher than unsaturated nonenols (e.g., >80°C at atmospheric pressure) due to stronger van der Waals forces in saturated chains.

Environmental and Toxicological Considerations

While direct data on this compound are lacking, studies on similar alcohols suggest:

  • Biodegradability : Branched alcohols degrade slower than linear isomers due to steric hindrance .
  • Ecotoxicity : Longer-chain alcohols (C9+) may exhibit higher toxicity to aquatic organisms .

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